1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one
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Overview
Description
The compound appears to contain a pyridazinyl group, an azetidinyl group, a sulfonyl group, and a phenyl group. Pyridazine is a six-membered ring with two nitrogen atoms, azetidine is a four-membered ring with one nitrogen atom, and sulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the specific reactions between the functional groups .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of nitrogen in the pyridazine and azetidine rings could lead to interesting properties, as nitrogen can form multiple bonds and contribute to resonance structures .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyridazine ring might be involved in electrophilic substitution reactions, while the azetidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of nitrogen might increase the polarity of the compound, affecting its solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-(pyridazin-3-ylamino)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11(20)12-4-2-5-14(8-12)23(21,22)19-9-13(10-19)17-15-6-3-7-16-18-15/h2-8,13H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXREKRXJQKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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